Methyl 2-((2-((4-(ethoxycarbonyl)phenyl)amino)-2-oxoethyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Overview
Description
Methyl 2-((2-((4-(ethoxycarbonyl)phenyl)amino)-2-oxoethyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, an ethoxycarbonyl group, and a thioether linkage. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Scientific Research Applications
Methyl 2-((2-((4-(ethoxycarbonyl)phenyl)amino)-2-oxoethyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit anticancer activity . They are known to inhibit a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .
Mode of Action
For instance, some compounds with a similar structure are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways related to cancer progression .
Result of Action
Compounds with similar structures have been reported to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((2-((4-(ethoxycarbonyl)phenyl)amino)-2-oxoethyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Ethoxycarbonyl Group: The ethoxycarbonyl group can be introduced via esterification reactions using ethyl chloroformate and a suitable base.
Formation of the Thioether Linkage: The thioether linkage is formed by reacting the quinoline derivative with a thiol compound under basic conditions.
Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((2-((4-(ethoxycarbonyl)phenyl)amino)-2-oxoethyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxycarbonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups.
Comparison with Similar Compounds
Methyl 2-((2-((4-(ethoxycarbonyl)phenyl)amino)-2-oxoethyl)thio)-4-oxo-1,4-dihydroquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:
Chloroquine: An antimalarial drug with a similar quinoline core.
Quinoline N-oxides: Compounds with oxidized quinoline cores that exhibit different biological activities.
Ethoxycarbonyl-substituted Quinoline Derivatives: Compounds with similar functional groups but different biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
951497-72-6 |
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Molecular Formula |
C22H20N2O6S |
Molecular Weight |
440.47 |
IUPAC Name |
methyl 2-[2-(4-ethoxycarbonylanilino)-2-oxoethyl]sulfanyl-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C22H20N2O6S/c1-3-30-21(27)13-8-10-14(11-9-13)23-17(25)12-31-20-18(22(28)29-2)19(26)15-6-4-5-7-16(15)24-20/h4-11H,3,12H2,1-2H3,(H,23,25)(H,24,26) |
InChI Key |
PWVKYTKEAXSAGO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=C(C(=O)C3=CC=CC=C3N2)C(=O)OC |
solubility |
not available |
Origin of Product |
United States |
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